Graveolone
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Overview
Description
Graveolone belongs to the class of organic compounds known as linear pyranocoumarins. These are organic compounds containing a pyran (or a hydrogenated derivative) linearly fused to a coumarin moiety. This compound exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, this compound is primarily located in the cytoplasm. Outside of the human body, this compound can be found in dill, herbs and spices, and parsley. This makes this compound a potential biomarker for the consumption of these food products.
Scientific Research Applications
Antifungal Activity
Graveolone, found in various plants, exhibits significant antifungal properties. For example, ethanolic and hexanic extracts of Lippia graveolens (which contain this compound) have been shown to effectively inhibit postharvest fungi that cause diseases in fruits like apple, mango, and orange (Rodríguez et al., 2011). This indicates this compound's potential as a natural fungicide in agricultural settings.
Anticancer Potential
This compound isolated from Anethum sowa L. root extracts shows promise in cancer therapy. Molecular docking investigations have suggested its potential therapeutic tendencies against various forms of cancer (Saleh‐e‐In et al., 2019). This opens up new avenues for drug development in oncology.
Phytochemical Analysis
This compound has been identified as a component in various plant extracts, such as Broussonetia papyrifera branches (Chao et al., 2006). These studies contribute to the broader understanding of plant biochemistry and the potential for discovering novel compounds with therapeutic properties.
Phytotoxic Effects
In studies of the phytotoxic activity of this compound, it has been observed to inhibit the growth of various plant species like Lactuca sativa (lettuce) and Lemna paucicostata (duckweed) (Hale et al., 2004). This suggests its potential use as a natural herbicide or in the study of plant growth regulation.
Properties
CAS No. |
16499-05-1 |
---|---|
Molecular Formula |
C21H22O7 |
Molecular Weight |
244.24 g/mol |
IUPAC Name |
2,2-dimethyl-3H-pyrano[3,2-g]chromene-4,8-dione |
InChI |
InChI=1S/C14H12O4/c1-14(2)7-10(15)9-5-8-3-4-13(16)17-11(8)6-12(9)18-14/h3-6H,7H2,1-2H3 |
InChI Key |
WEDGVCZUPFZNDE-UHFFFAOYSA-N |
SMILES |
CC1(CC(=O)C2=C(O1)C=C3C(=C2)C=CC(=O)O3)C |
Canonical SMILES |
CC1(CC(=O)C2=C(O1)C=C3C(=C2)C=CC(=O)O3)C |
melting_point |
177.5-178°C |
16499-05-1 | |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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